molecular formula C20H19N5O2 B6105601 3-[[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydroisoindol-1-one

3-[[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydroisoindol-1-one

Cat. No.: B6105601
M. Wt: 361.4 g/mol
InChI Key: CDYVXVPRVUDJOF-UHFFFAOYSA-N
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Description

3-[[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydroisoindol-1-one is a complex organic compound that features a unique combination of structural elements, including a naphthyridine ring, an oxadiazole ring, and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydroisoindol-1-one typically involves multi-step organic reactions. The starting materials often include 3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine, which undergoes a series of transformations to introduce the oxadiazole and isoindolinone functionalities. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydroisoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-[[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydroisoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound in biological systems involves interactions with specific molecular targets. The naphthyridine and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5,6,7,8-tetrahydroquinoline
  • 1,5-Naphthyridine derivatives
  • Oxadiazole derivatives

Uniqueness

3-[[3-(3-Methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydroisoindol-1-one is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

3-[[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c1-11-18(13-6-7-21-9-12(13)10-22-11)19-24-17(27-25-19)8-16-14-4-2-3-5-15(14)20(26)23-16/h2-5,10,16,21H,6-9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYVXVPRVUDJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCCC2=C1C3=NOC(=N3)CC4C5=CC=CC=C5C(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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